molecular formula C20H26N4O3S B11171797 1-tert-butyl-N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}-5-oxopyrrolidine-3-carboxamide

1-tert-butyl-N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11171797
M. Wt: 402.5 g/mol
InChI Key: RFYGKVWNNWDZSP-UHFFFAOYSA-N
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Description

1-tert-butyl-N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a thiadiazole ring, a pyrrolidine ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-butyl-N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the 1,3,4-thiadiazole ring.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a substitution reaction, often using a halogenated precursor and a nucleophilic aromatic substitution reaction.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction, typically involving an amine and a carbonyl compound.

    Final Coupling: The final step involves coupling the thiadiazole and pyrrolidine intermediates under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-tert-butyl-N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated precursors and nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

1-tert-butyl-N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Materials Science: It is explored for use in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

    Biological Research: The compound is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 1-tert-butyl-N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by:

    Inhibiting Enzyme Activity: Binding to the active site of enzymes and inhibiting their catalytic activity.

    Modulating Receptor Activity: Interacting with cell surface or intracellular receptors to modulate signaling pathways.

    Interfering with Protein-Protein Interactions: Disrupting interactions between proteins that are critical for cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H26N4O3S

Molecular Weight

402.5 g/mol

IUPAC Name

1-tert-butyl-N-[5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C20H26N4O3S/c1-20(2,3)24-12-14(11-17(24)25)18(26)21-19-23-22-16(28-19)10-7-13-5-8-15(27-4)9-6-13/h5-6,8-9,14H,7,10-12H2,1-4H3,(H,21,23,26)

InChI Key

RFYGKVWNNWDZSP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1CC(CC1=O)C(=O)NC2=NN=C(S2)CCC3=CC=C(C=C3)OC

Origin of Product

United States

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